molecular formula C14H10Cl4 B12675088 Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- CAS No. 121107-77-5

Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl-

Cat. No.: B12675088
CAS No.: 121107-77-5
M. Wt: 320.0 g/mol
InChI Key: OKBPQVXEXVYBGB-UHFFFAOYSA-N
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Description

Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- is a complex organic compound characterized by its multiple chlorine substitutions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- typically involves multiple steps of chlorination and methylation. The starting material is often a simpler benzene derivative, which undergoes sequential chlorination to introduce the chlorine atoms at specific positions on the benzene ring. The methyl group is then introduced through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is crucial to avoid side reactions and to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (R-SH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Dechlorinated products, alcohols

    Substitution: Hydroxylated, aminated, or thiolated derivatives

Scientific Research Applications

Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-dichlorobenzene
  • 2,4-Dichlorobenzyl chloride
  • 3,4-Dichlorophenyl isocyanate

Uniqueness

Compared to similar compounds, Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms and a methyl group can enhance its stability and alter its interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

121107-77-5

Molecular Formula

C14H10Cl4

Molecular Weight

320.0 g/mol

IUPAC Name

1,2-dichloro-4-[(2,4-dichlorophenyl)methyl]-5-methylbenzene

InChI

InChI=1S/C14H10Cl4/c1-8-4-13(17)14(18)6-10(8)5-9-2-3-11(15)7-12(9)16/h2-4,6-7H,5H2,1H3

InChI Key

OKBPQVXEXVYBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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